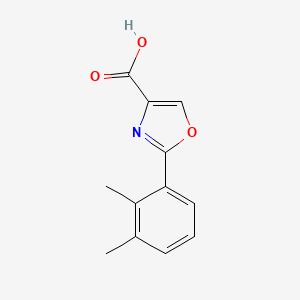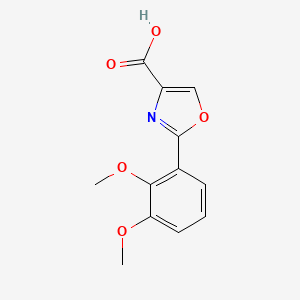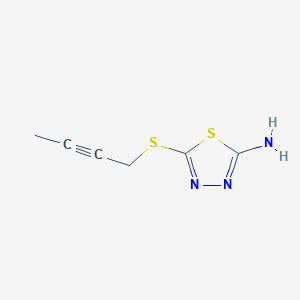
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative that has shown promising results in various studies.
科学的研究の応用
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown potential applications in various fields of scientific research. Some of the key areas where this compound has been studied are:
1. Antimicrobial Activity: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has shown significant antimicrobial activity against various strains of bacteria and fungi. This compound has been found to be effective against both gram-positive and gram-negative bacteria.
2. Anticancer Activity: Studies have shown that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has potent anticancer activity. This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
3. Anti-Inflammatory Activity: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has been found to have anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
作用機序
The mechanism of action of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound works by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has various biochemical and physiological effects. Some of the key effects of this compound are:
1. Inhibition of Enzymes: 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has been found to inhibit various enzymes such as tyrosinase, urease, and acetylcholinesterase.
2. Antioxidant Activity: This compound has been found to have antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative damage.
3. Neuroprotective Activity: Studies have suggested that 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine has neuroprotective activity. This compound has been found to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
The advantages of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. This compound has shown potent biological activity in various studies.
2. It is relatively easy to synthesize this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
The limitations of using 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments are:
1. The mechanism of action of this compound is not fully understood.
2. More studies are needed to determine the safety and toxicity of this compound.
3. The synthesis of this compound requires the use of hazardous chemicals.
将来の方向性
Some of the future directions for the study of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine are:
1. Further studies are needed to determine the mechanism of action of this compound.
2. More studies are needed to determine the safety and toxicity of this compound.
3. This compound can be used as a starting material for the synthesis of other thiadiazole derivatives.
4. More studies are needed to determine the potential applications of this compound in various fields such as medicine, agriculture, and industry.
5. Studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.
合成法
The synthesis of 5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-5-but-2-ynyl-1,3,4-thiadiazole with sulfur. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this reaction is around 80-85%.
特性
IUPAC Name |
5-but-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h4H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSOPZQRQSAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-But-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

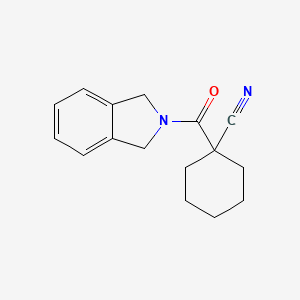
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

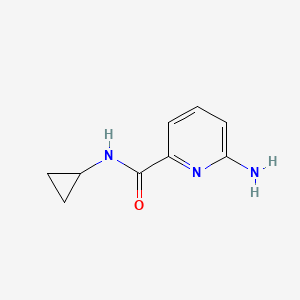
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
